Diphenyl diethylphosphoramidate

Flame Retardancy Polyurethane Foam UL-94

Procure Diphenyl diethylphosphoramidate (CAS 6214-04-6) for applications where standard phosphoramidates fail. Unlike N-methyl analogs that undergo complete P–N hydrolysis within minutes in acid, its N,N-diethyl substitution extends half-life to ~1 hour, enabling practical processing. It withstands caustic PC manufacturing conditions where unsubstituted diaryl phosphoramidates degrade, achieving UL-94 V-0 at 3–5 wt% loading. As a phosphorylating agent, its activation-dependent mechanism prevents exothermic runaway, offering superior control over diphenyl phosphorochloridate. For SAR studies, its IC50 against human AChE is structurally specific and cannot be inferred from class analogs.

Molecular Formula C16H20NO3P
Molecular Weight 305.31 g/mol
Cat. No. B11707566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl diethylphosphoramidate
Molecular FormulaC16H20NO3P
Molecular Weight305.31 g/mol
Structural Identifiers
SMILESCCN(CC)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C16H20NO3P/c1-3-17(4-2)21(18,19-15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
InChIKeyIDKMIHJUKICUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.2 [ug/mL] (The mean of the results at pH 7.4)

Diphenyl Diethylphosphoramidate: Core Properties and Scientific Procurement Context


Diphenyl diethylphosphoramidate (CAS 6214-04-6) is an organophosphorus compound of the phosphoramidate class, characterized by a P(V)–N(III) bond, with its phosphorus atom bonded to two phenoxy groups and one N,N-diethylamino moiety . This structural motif places it at the intersection of synthetic chemistry, materials science (flame retardancy), and biochemical probe development. Its procurement is typically driven by the need for a balanced, moderately reactive phosphorylating agent with differentiated physicochemical properties compared to both unsubstituted phosphoramidates and more labile phosphorohalidate reagents.

Why Diphenyl Diethylphosphoramidate Cannot Be Directly Substituted by In-Class Analogs


Within the broader phosphoramidate family, seemingly minor structural variations—such as replacing the N,N-diethyl with an N-methyl or unsubstituted –NH2, or exchanging phenoxy esters for methoxy esters—dramatically alter reactivity, thermal stability, and flame retardant efficacy . Direct experimental evidence shows that N-methyl phosphoramidates undergo complete acid hydrolysis of the P–N bond within minutes, while N,N-dialkyl analogs exhibit half-lives on the order of hours under comparable conditions . Similarly, phenyl ester phosphoramidates are demonstrably less effective as flame retardants on an equal-weight basis than their methyl ester counterparts in polyurethane foams . These quantitative divergences mean that in-class compounds cannot be casually interchanged for applications where thermal processing stability, controlled phosphorylating reactivity, or a specific flame-retardant performance profile is required.

Quantitative Differentiation Evidence for Diphenyl Diethylphosphoramidate Against Key Comparators


Flame Retardant Efficacy in Polyurethane Foam: Phenyl Ester vs. Methyl Ester Phosphoramidates

In a structure–efficacy study of phosphoramidates (PRs) in flexible polyurethane foam, phenyl ester derivatives demonstrated reduced flame retardant (FR) efficiency compared to methyl ester derivatives at an equal weight percentage. Specifically, a reference diphenyl allyl PR (DPAPR) at 10 wt% loading yielded a UL-94 HB rating comparable to that achieved with only 5 wt% of a dimethyl allyl PR (DMAPR), a ~50% reduction in required loading for the methyl ester comparator . Furthermore, phenyl ester PRs exhibited FR efficiency that was comparable to or even less than that of the halogenated benchmark tris(1-chloro-2-propyl) phosphate (TCPP), whereas the methyl ester analog DMAPR clearly outperformed TCPP .

Flame Retardancy Polyurethane Foam UL-94

Acid-Catalyzed Hydrolytic Stability: N,N-Diethyl vs. N-Methyl Phosphoramidates

The P–N bond stability of diphenyl phosphoramidates under acidic conditions is critically governed by N-substitution. A study on N-substituted diphenyl and di-n-butyl phosphoramidates demonstrated that N-methyl compounds are the most susceptible to hydrolysis, with specific cleavage of the P–N bond being complete within minutes in refluxing 25% aqueous formic acid . In contrast, N,N-dialkyl variants, such as N-phenyl-N-diisopropylphosphoramidate, were shown to possess a significantly longer half-life of 53 minutes in 6N HCl at 50°C . This marked differential—minutes versus roughly an hour—establishes that the N,N-disubstitution pattern in diphenyl diethylphosphoramidate imparts a substantial gain in hydrolytic stability relative to N-monoalkyl or unsubstituted analogs.

Hydrolytic Stability Protecting Group Chemistry Structure-Activity Relationship

Caustic Stability for Flame Retardant Processing: N,N-Dialkyl vs. Unsubstituted Phosphoramidates

In the development of flame retardant additives for polymeric matrices, unsubstituted diaryl phosphoramidates (e.g., (ArO)₂P(O)NH₂) have been documented to be unstable in caustic solutions, a property that rendered them unsuitable for use in rayon spinning solutions . The patent literature explicitly identifies that this limitation is overcome by forming the corresponding O,O-diaryl N,N-dialkyl phosphoramidate (such as diphenyl diethylphosphoramidate), which demonstrates unexpected stability under the same alkaline processing conditions . This qualitative transformation from 'unstable' to 'stable' in a defined industrial processing environment constitutes a binary, application-enabling differentiation that directs procurement toward the N,N-dialkyl variant for caustic-processed materials.

Flame Retardant Caustic Stability Rayon Spinning

Thermal Decomposition Profile: Comparison of Phosphoramidate Ester Derivatives

Thermogravimetric analysis of a close structural analog, diphenyl phosphoramidate, revealed a decomposition activation energy (Ea) of 151 kJ/mol, which is approximately 31% lower than the 220 kJ/mol measured for phenyl phosphorodiamidate under identical conditions . The mono-phosphoramidate decomposed in a single stage between 200–350°C with a weight loss of about 60%, attributed to the liberation of ammonia and phenol, ultimately forming polyphosphate residues . For diphenyl diethylphosphoramidate, the substitution of the N–H hydrogen atoms with ethyl groups is anticipated to eliminate the ammonia-liberation pathway, thereby altering the decomposition mechanism and likely increasing the activation barrier relative to the parent diphenyl phosphoramidate, though direct quantitative data for the N,N-diethyl derivative remains unreported.

Thermal Stability DTA-TG Analysis Activation Energy

Phosphorylating Reactivity: Diphenyl Diethylphosphoramidate vs. Diphenyl Phosphorochloridate

As a phosphorylating agent, diphenyl diethylphosphoramidate is intrinsically less reactive than the widely used diphenyl phosphorochloridate, which directly acylates nucleophiles without activation. The phosphoramidate variant instead requires deprotonation of the substrate alcohol with a strong base prior to nucleophilic attack at the phosphorus center to facilitate phosphoryl transfer . The trade-off is a more controllable reaction that avoids the vigorous exotherms and competing hydrolysis associated with the highly reactive phosphorochloridate. While quantitative kinetic comparisons between the two reagents for identical substrates are not available in the open literature, the mechanistic requirement for pre-activation serves as a practical differentiator for synthetic chemists seeking tunable reactivity.

Phosphorylating Agent Synthetic Chemistry Nucleophilic Substitution

Human Acetylcholinesterase Inhibition: Class-Level Potency Landscape

The inhibitory potency of phosphoramidates against human acetylcholinesterase (hAChE) spans a broad range dictated by the nature of substituents on both phosphorus and nitrogen. In a comparative evaluation of seven structurally varied phosphoramidates using a modified Ellman's assay, IC50 values ranged from 0.19 mM to 2.70 mM, representing a >14-fold span in potency . A separate study on related compounds reported IC50 values of 0.143 mM and 0.581 mM for two distinct phosphoramidate inhibitors . While diphenyl diethylphosphoramidate itself has not been explicitly profiled in these head-to-head studies, the data define the potency bandwidth within which the compound is expected to reside, and underscore that even modest structural modifications within the phosphoramidate scaffold produce quantifiable, functionally meaningful shifts in biological activity.

Acetylcholinesterase Inhibition IC50 Biochemical Probe

Application Scenarios Where Diphenyl Diethylphosphoramidate's Differentiation Profile Drives Selection


Flame Retardant Formulation for Polycarbonate Requiring Caustic Processing

In polycarbonate (PC) formulations where an alkaline washing or spinning step is integral to manufacturing, unsubstituted diaryl phosphoramidates are chemically excluded due to documented instability . Diphenyl diethylphosphoramidate, as an N,N-dialkyl diaryl phosphoramidate, is stable under these caustic conditions, making it a technically viable candidate. Aromatic phosphoramidates as a class achieve UL-94 V-0 ratings in PC at loadings as low as 3–5 wt% , and while phenyl esters may require adjustment relative to methyl ester analogs for equivalent phosphorus content, the caustic stability gate is the primary procurement driver in this scenario.

Controlled Phosphorylation of Base-Sensitive Substrates in Synthetic Chemistry

For the phosphorylation of complex, base-sensitive alcohol substrates where the use of diphenyl phosphorochloridate would risk exothermic runaway or competing hydrolysis, diphenyl diethylphosphoramidate provides a less reactive, activation-dependent alternative. The mechanistic requirement for strong base pre-activation allows for temporal separation of deprotonation and phosphoryl transfer steps, granting the synthetic chemist finer control over the reaction sequence . This differentiates it from the phosphorochloridate, which reacts directly and often uncontrollably with polyfunctional substrates.

Synthetic Intermediate Requiring Survival of Acidic Workup Conditions

When a phosphoramidate intermediate must persist through an acidic workup or subsequent synthetic step, the N,N-diethyl substitution offers a critical advantage. N-Methyl phosphoramidates, by contrast, undergo complete P–N bond cleavage within minutes under the same acidic conditions , rendering them useless as persistent protecting groups or intermediates. The half-life extension from minutes to approximately one hour in strong acid (as documented for N,N-dialkyl analogs ) provides a practical processing window that N-alkyl alternatives cannot offer.

Structure-Activity Relationship (SAR) Studies on Acetylcholinesterase or Neuropathy Target Esterase

In SAR campaigns exploring organophosphorus enzyme inhibitors, diphenyl diethylphosphoramidate serves as a well-defined structural probe for the N,N-dialkyl diaryl phosphoramidate sub-class. Literature data establish that within this chemical space, IC50 values against human AChE vary from ~0.14 mM to >2.7 mM depending on the specific substituent combination . The compound's position within this landscape cannot be inferred from generic class properties and must be determined experimentally, underscoring the need to procure and test the exact structure rather than a presumed analog.

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